molecular formula C17H17Cl3N2O2 B2701029 5-chloro-1-(2,6-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-04-3

5-chloro-1-(2,6-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2701029
CAS No.: 339024-04-3
M. Wt: 387.69
InChI Key: VRXVNUOBRFMELE-UHFFFAOYSA-N
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Description

5-chloro-1-(2,6-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C17H17Cl3N2O2 and its molecular weight is 387.69. The purity is usually 95%.
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Biological Activity

5-Chloro-1-(2,6-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic compound with significant biological activity. Its molecular formula is C17H17Cl3N2O2C_{17}H_{17}Cl_3N_2O_2 and it has a molecular weight of 387.69 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The compound features several key structural elements that contribute to its biological activity:

  • Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Pyridine Ring : The pyridine moiety is often associated with various pharmacological activities, including anti-inflammatory and antimicrobial effects.
PropertyValue
Molecular FormulaC17H17Cl3N2O2C_{17}H_{17}Cl_3N_2O_2
Molecular Weight387.69 g/mol
CAS Number339024-04-3
SynonymsN/A

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound has significant activity against HeLa (cervical cancer) and U87 (glioblastoma) cells.

Cytotoxicity Studies

In a comparative study, the IC50 values of the compound were determined for different cell lines:

Cell LineIC50 (µM)
HeLa97.1
U8793.7
EUFA30 (normal)>300

These results suggest that the compound selectively targets cancer cells while exhibiting lower toxicity to normal cells, indicating its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects involves induction of apoptosis in cancer cells. Flow cytometry analyses revealed increased fractions of early and late apoptotic cells upon treatment with the compound. Specifically:

  • Early Apoptosis : Up to 9.5% in treated HeLa cells compared to 0.3% in untreated controls.
  • Late Apoptosis and Necrosis : Notable increases were also observed, indicating robust apoptotic signaling pathways activated by the compound.

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial activity. Its structure allows for interaction with bacterial membranes, potentially disrupting their integrity.

Study on Anticancer Activity

A study published in a peer-reviewed journal assessed the cytotoxic effects of various derivatives of pyridinecarboxamides, including our compound of interest. The findings indicated that:

  • Selectivity : The compound demonstrated higher efficacy against cancerous cell lines compared to non-cancerous ones.
  • Synergistic Effects : When combined with other chemotherapeutic agents, there was an observed enhancement in cytotoxicity, suggesting potential for combination therapies.

Future Directions

Further research is warranted to explore:

  • In vivo Efficacy : Animal models should be employed to assess the therapeutic potential and safety profile.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound will provide insights into its mode of action.

Properties

IUPAC Name

5-chloro-1-[(2,6-dichlorophenyl)methyl]-N,N-diethyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O2/c1-3-21(4-2)16(23)11-8-15(20)17(24)22(9-11)10-12-13(18)6-5-7-14(12)19/h5-9H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXVNUOBRFMELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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